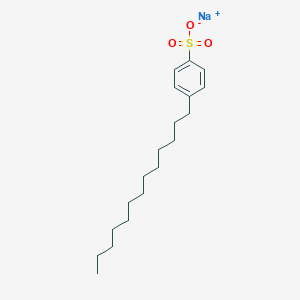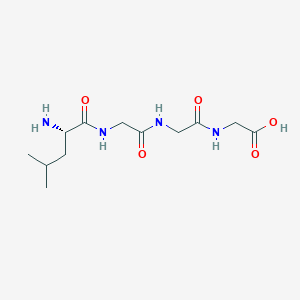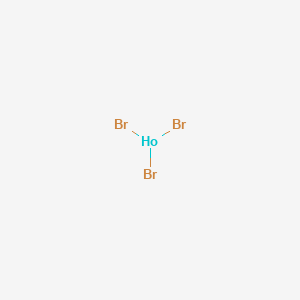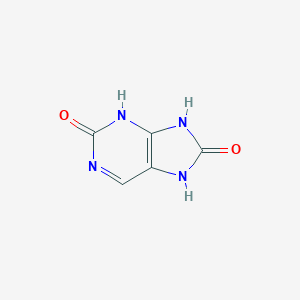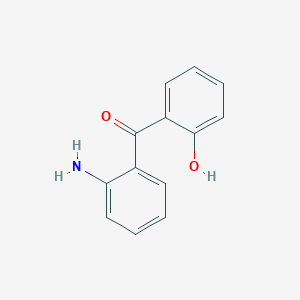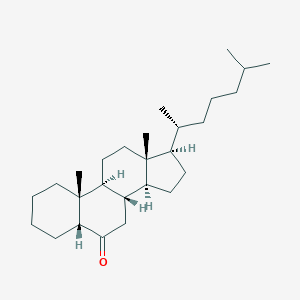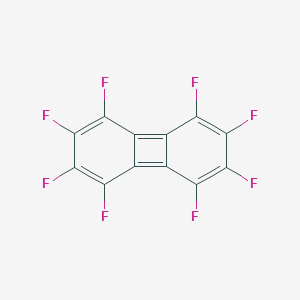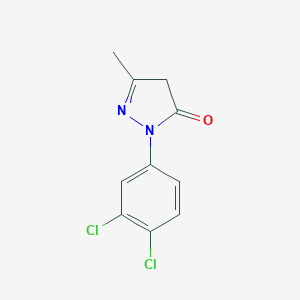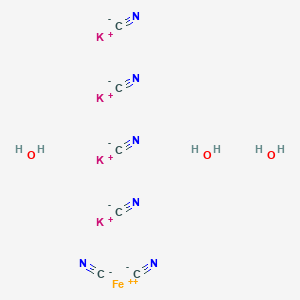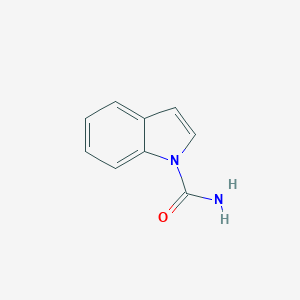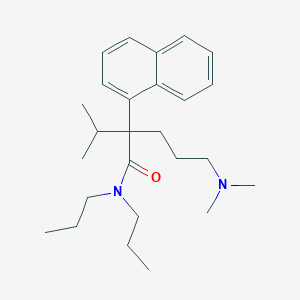
alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide, also known as DPA, is a synthetic compound that belongs to the family of naphthaleneacetamides. It has been extensively studied for its various biochemical and physiological effects. The compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter.
Mécanisme D'action
The mechanism of action of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been found to have anti-inflammatory and anticonvulsant properties, although the exact mechanism of action is not fully understood.
Effets Biochimiques Et Physiologiques
Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been found to have various biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and prevent seizures. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been found to have antioxidant properties, making it a potential therapeutic agent for the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in various biological processes. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has anti-inflammatory and anticonvulsant properties, making it a useful tool for studying the mechanisms of these processes. However, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has some limitations for lab experiments. It is a synthetic compound, and its effects may differ from those of natural compounds. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide may have off-target effects, making it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide. One potential direction is the development of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide-based therapeutics for the treatment of Alzheimer's disease. Additionally, the anti-inflammatory and anticonvulsant properties of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide make it a potential therapeutic agent for the treatment of various inflammatory and neurological diseases. Further studies are needed to fully understand the mechanisms of action of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide and its potential therapeutic applications.
Conclusion
In conclusion, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase and has anti-inflammatory and anticonvulsant properties. alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has several advantages for lab experiments, although it also has some limitations. Further studies are needed to fully understand the mechanisms of action of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide involves the reaction of 1-naphthaleneacetic acid with N,N-dipropyl-3-aminopropylamine and isopropyl chloroacetate. The reaction is carried out in the presence of a catalyst and yields alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide as a white crystalline solid. The purity of the compound can be further increased by recrystallization.
Applications De Recherche Scientifique
Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been extensively studied for its various scientific research applications. It has been found to be a potent inhibitor of acetylcholinesterase, making it a potential therapeutic agent for the treatment of Alzheimer's disease. alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been found to have anticonvulsant properties, making it a potential therapeutic agent for the treatment of epilepsy.
Propriétés
Numéro CAS |
14722-20-4 |
|---|---|
Nom du produit |
alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide |
Formule moléculaire |
C26H40N2O |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N,N-dipropylpentanamide |
InChI |
InChI=1S/C26H40N2O/c1-7-18-28(19-8-2)25(29)26(21(3)4,17-12-20-27(5)6)24-16-11-14-22-13-9-10-15-23(22)24/h9-11,13-16,21H,7-8,12,17-20H2,1-6H3 |
Clé InChI |
KVLFTRVAUZGXFO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
SMILES canonique |
CCCN(CCC)C(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Synonymes |
α-[3-(Dimethylamino)propyl]-N,N-dipropyl-α-isopropyl-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)
